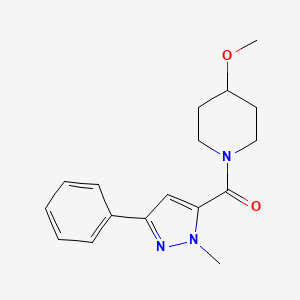

4-methoxy-1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine

Descripción

4-Methoxy-1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine is a heterocyclic compound featuring a piperidine ring linked via a carbonyl group to a substituted pyrazole moiety. The pyrazole ring is substituted with a methyl group at position 1 and a phenyl group at position 3, while the piperidine ring carries a methoxy group at position 2.

Propiedades

IUPAC Name |

(4-methoxypiperidin-1-yl)-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-19-16(12-15(18-19)13-6-4-3-5-7-13)17(21)20-10-8-14(22-2)9-11-20/h3-7,12,14H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKDTIUWZRDRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of β-Ketoesters with Phenylhydrazine

The pyrazole core is synthesized via cyclization of ethyl acetoacetate with phenylhydrazine under acidic conditions, as demonstrated in WO2015063709A1. Modifications include:

- Reagents : Phenylhydrazine reacts with ethyl acetoacetate in ethanol with catalytic HCl, yielding 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid ethyl ester.

- Optimization : Replacement of toxic solvents (e.g., pyridine) with ethanol improves safety profiles.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Cyclization | Phenylhydrazine, HCl | Ethanol | Reflux | 78–85% |

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using NaOH in aqueous ethanol, followed by acidification to isolate the carboxylic acid:

$$ \text{Ester} + \text{NaOH} \rightarrow \text{Na}^+\text{-carboxylate} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} $$

Preparation of 4-Methoxypiperidine

Direct Methoxylation of Piperidine

Piperidine is functionalized via radical methoxylation or nucleophilic substitution:

Protection-Deprotection Strategies

To prevent side reactions during acylation, the piperidine nitrogen is protected as a tert-butyl carbamate (Boc):

- Protection : Boc₂O, DMAP, CH₂Cl₂ (quantitative yield).

- Methoxylation : As above.

- Deprotection : TFA in CH₂Cl₂ (90% yield).

Acylation of 4-Methoxypiperidine

Activation of Pyrazole Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride or oxalyl chloride:

$$ \text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl} $$

Coupling Reaction

The acyl chloride reacts with 4-methoxypiperidine in the presence of a base:

$$ \text{RCOCl} + \text{HN-Piperidine} \xrightarrow{\text{Et}_3\text{N}} \text{RCON-Piperidine} $$

- Solvent : Dichloromethane or THF.

- Base : Triethylamine or DMAP.

- Yield : 70–80% after column chromatography.

Alternative Synthetic Routes

One-Pot Cyclization-Acylation

WO2015063709A1 describes a tandem cyclization-acylation approach using Lawesson’s reagent to directly couple intermediates:

- Cyclize ethyl acetoacetate with phenylhydrazine.

- Simultaneously acylate 4-methoxypiperidine in situ.

Microwave-Assisted Synthesis

Accelerates reaction times for both cyclization and acylation:

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

Substitution: The aromatic ring in the pyrazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

4-methoxy-1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mecanismo De Acción

The mechanism of action of 4-methoxy-1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

6-Amino-4-(4-Methoxyphenyl)-3-Methyl-1,4-Dihydro-Pyrano[2,3-c]Pyrazole-5-Carbonitrile

- Structure: Combines pyrano[2,3-c]pyrazole and methoxyphenyl groups.

- Synthesis : Prepared via a four-component one-pot reaction, highlighting efficient synthetic routes compared to the target compound’s likely stepwise synthesis .

- Applications: Acts as a precursor for heterocyclic compounds with fused oxazine and pyranopyrazole rings, indicating utility in generating bioactive scaffolds .

1-(2-{3-Hydroxy-4-[4-(4-Methoxyphenyl)-5-Methyl-1H-Pyrazol-3-Yl]-2-Methylphenoxy}Ethyl)Piperidine-4-Carboxamide

- Structure : Shares the 4-methoxyphenyl-pyrazole and piperidine motifs but includes additional carboxamide and hydroxy groups.

1-(1-(2-Ethoxyethyl)-3-Ethyl-7-(4-Methylpyridin-2-Ylamino)-1H-Pyrazolo[4,3-d]Pyrimidin-5-Yl)Piperidine-4-Carboxylic Acid

- Structure : Features a pyrazolo-pyrimidine fused ring system and ethoxyethyl substituents.

- Synthesis : Involves nitro reduction and carboxamide intermediates, contrasting with the target compound’s lack of fused rings .

- Bioavailability : The ethoxyethyl group may increase lipophilicity, whereas the target compound’s methoxy group likely offers balanced solubility .

3,5-Diphenyl-1H-Pyrazole Derivatives (e.g., N-Aryl Pyrazoleamines)

- Structure : Retains the phenyl-pyrazole core but lacks the piperidine-carbonyl linkage.

- Activities : Demonstrated antipyretic, anti-inflammatory, and platelet antiaggregating effects, suggesting that the target compound’s phenyl-pyrazole moiety could confer similar bioactivity .

Agrochemical Pyrazole Derivatives (e.g., Fipronil)

- Structure : Contains trifluoromethyl and sulfinyl groups absent in the target compound.

- Applications : Used as pesticides, indicating that pyrazole derivatives’ biological activity is substituent-dependent. The target compound’s methoxy and phenyl groups likely steer it toward medicinal rather than agrochemical uses .

Structural and Functional Analysis Table

Key Research Findings and Implications

- Synthetic Efficiency : Multicomponent reactions (e.g., ) offer advantages over traditional methods for pyrazole derivatives, though the target compound’s synthesis route remains undefined.

- Bioactivity Correlations : The phenyl-pyrazole moiety is associated with anti-inflammatory and antipyretic activities , suggesting the target compound could be explored in these domains.

- Substituent Effects : Methoxy groups (as in the target compound) balance solubility and bioavailability, while bulkier groups (e.g., ethoxyethyl ) may enhance lipophilicity at the cost of metabolic stability.

Q & A

Q. Best practices for scaling up synthesis without compromising purity?

- Implement flow chemistry for exothermic steps (e.g., acylations) to maintain temperature control.

- Use preparative HPLC with gradient elution for large-scale purification, monitoring column pressure and solvent recovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.